molecular formula C19H16N2O2S B2975855 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034422-26-7

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2975855
CAS RN: 2034422-26-7
M. Wt: 336.41
InChI Key: KKOREBZAALYZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide. These compounds demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This indicates the potential use of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activity

Research by Bu et al. (2001) explored the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains, prepared from aminoanthraquinones. These derivatives, including compounds structurally similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide, showed varying degrees of cytotoxicity against colon 38 tumors in mice. This research suggests the potential of these compounds in developing anticancer therapies (Bu et al., 2001).

Regioselectivity in Chemical Reactions

A study conducted by Batalha et al. (2019) investigated the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide. The research employed Density Functional Theory (DFT) methods to understand the acid/base behavior and possible reaction paths of these compounds. This research aids in comprehending the chemical behavior of similar compounds in pharmaceutical synthesis (Batalha et al., 2019).

Antitubercular and Antibacterial Activities

Rao and Subramaniam (2015) synthesized a series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs, closely related to the compound . These analogs demonstrated promising antitubercular and antibacterial activities, indicating the potential for these compounds to be developed into drugs to treat tuberculosis and bacterial infections (Rao & Subramaniam, 2015).

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-21-15-8-7-14(10-12(15)6-9-18(21)22)20-19(23)17-11-13-4-2-3-5-16(13)24-17/h2-5,7-8,10-11H,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOREBZAALYZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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